molecular formula C11H19ClN+ B12807426 1-Hexylpyridin-1-ium;hydrochloride

1-Hexylpyridin-1-ium;hydrochloride

Cat. No.: B12807426
M. Wt: 200.73 g/mol
InChI Key: JEOSMYVMLZTQOH-UHFFFAOYSA-N
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Description

1-Hexylpyridin-1-ium;hydrochloride (CAS: 6220-15-1) is a quaternary ammonium compound consisting of a pyridinium ring substituted with a hexyl (C6) alkyl chain and a chloride counterion. Its molecular formula is C₁₁H₁₈ClN, with a molecular weight of 199.73 g/mol. As a cationic surfactant, it exhibits amphiphilic properties due to the hydrophilic pyridinium head and hydrophobic hexyl tail. This compound is commonly utilized in research and industrial applications, including phase-transfer catalysis and as a precursor for synthesizing ionic liquids. Safety protocols emphasize avoiding heat and ignition sources due to its flammability risks .

Properties

Molecular Formula

C11H19ClN+

Molecular Weight

200.73 g/mol

IUPAC Name

1-hexylpyridin-1-ium;hydrochloride

InChI

InChI=1S/C11H18N.ClH/c1-2-3-4-6-9-12-10-7-5-8-11-12;/h5,7-8,10-11H,2-4,6,9H2,1H3;1H/q+1;

InChI Key

JEOSMYVMLZTQOH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[N+]1=CC=CC=C1.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-Hexylpyridin-1-ium;hydrochloride can be achieved through several methods. One common approach involves the reaction of pyridine with 1-chlorohexane in the presence of a suitable solvent. The reaction typically takes place under reflux conditions, with the mixture being heated to around 106°C for 22 hours . The product is then purified through washing with diethyl ether and hexane, followed by drying under a nitrogen stream .

Another efficient method involves microwave-assisted synthesis, which offers shorter reaction times and higher yields. This method eliminates the need for solvents or inert atmospheres, making it an eco-friendly and energy-efficient approach .

Chemical Reactions Analysis

1-Hexylpyridin-1-ium;hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Hexylpyridin-1-ium;hydrochloride involves its interaction with molecular targets and pathways. The compound can interact with metal ions to form complexes, which can influence various chemical and biological processes. For example, its interaction with ruthenium trichloride has been studied using NMR-based titrations and molecular dynamics modeling . These interactions can affect the conformation and reactivity of the compound, leading to its diverse applications.

Comparison with Similar Compounds

Comparison with Similar Pyridinium-Based Compounds

Pyridinium-based hydrochlorides with varying alkyl chain lengths share structural similarities but differ significantly in physicochemical properties and applications. Key compounds for comparison include:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Alkyl Chain Length Primary Applications
1-Hexylpyridin-1-ium chloride 6220-15-1 C₁₁H₁₈ClN 199.73 C6 Phase-transfer catalysis, ionic liquids
1-Dodecylpyridin-1-ium chloride 104-73-4 C₁₇H₃₀ClN 283.88 C12 Surfactants, antimicrobial agents
Myristylpyridinium chloride N/A C₁₉H₃₄ClN 304.94 C14 Disinfectants, preservatives
Cetylpyridinium chloride 123-03-5 C₂₁H₃₈ClN 340.00 C16 Antiseptics (mouthwash), pharmaceuticals

Key Findings:

  • Alkyl Chain Length and Hydrophobicity : Longer chains (e.g., C16 in cetylpyridinium chloride) enhance hydrophobicity, reducing water solubility but improving lipid membrane interaction, which is critical for antimicrobial activity .
  • Antimicrobial Efficacy : Cetylpyridinium chloride (C16) is widely used in oral care products (e.g., Cepacol) due to its potent bactericidal effects, whereas shorter chains (C6–C12) exhibit weaker antimicrobial activity but better solubility in polar solvents .
  • Critical Micelle Concentration (CMC) : Shorter chains like C6 have higher CMC values, requiring higher concentrations to form micelles, while C16 derivatives form micelles at lower concentrations, enhancing their utility in drug delivery .

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